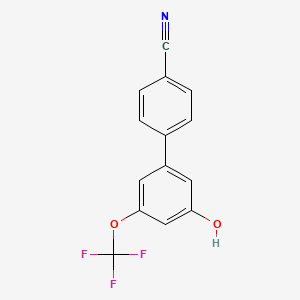
5-(4-Formylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Formylphenyl)-3-trifluoromethylphenol, 95% (5-(4-FP-3-TFP) 95%) is an organic compound that has been used in a variety of scientific research applications. It is a relatively new compound and has been studied for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
5-(4-FP-3-TFP) 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of compounds that have potential therapeutic applications in the treatment of Alzheimer’s disease, cancer, and other diseases. In addition, it has been used in the synthesis of compounds that have potential applications in the fields of drug delivery and drug targeting.
Wirkmechanismus
The mechanism of action of 5-(4-FP-3-TFP) 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it is thought to interact with other enzymes and proteins in the body, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-FP-3-TFP) 95% have not been extensively studied. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which may lead to an increase in acetylcholine levels in the body. In addition, it has been suggested that it may interact with other enzymes and proteins in the body, which may explain its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-FP-3-TFP) 95% in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has a relatively low toxicity and does not produce any unwanted byproducts. The main limitation of using 5-(4-FP-3-TFP) 95% in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of its use.
Zukünftige Richtungen
Future research on 5-(4-FP-3-TFP) 95% should focus on understanding its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the biochemical and physiological effects of this compound and to identify potential new applications. Finally, further studies should be conducted to assess the safety and efficacy of this compound in lab experiments.
Synthesemethoden
5-(4-FP-3-TFP) 95% is synthesized using a two-step method involving a Grignard reaction followed by an acid-catalyzed cyclization. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by the addition of an acid to form the desired product. In the case of 5-(4-FP-3-TFP) 95%, the Grignard reagent is 4-formylphenylmagnesium bromide and the aldehyde is 3-trifluoromethylphenol. The acid-catalyzed cyclization then forms the 5-(4-FP-3-TFP) 95% product.
Eigenschaften
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-9(8-18)2-4-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOZVBKCVCZQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686524 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-72-0 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














